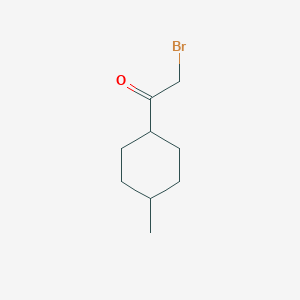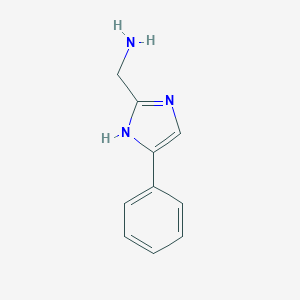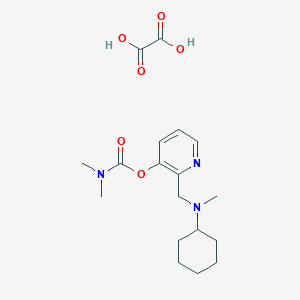
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been used in scientific research for various purposes. This compound is also known as carbachol and has been used as a cholinergic agent in pharmacology and neuroscience.
作用機序
Carbachol acts as an agonist of muscarinic and nicotinic acetylcholine receptors. It stimulates the parasympathetic nervous system, leading to various physiological effects such as increased gastrointestinal motility, decreased heart rate, and increased urinary bladder contraction. Carbachol also activates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system.
生化学的および生理学的効果
Carbachol has various biochemical and physiological effects on the body. It stimulates the secretion of saliva, sweat, and tears. It also increases the contraction of smooth muscles in the gastrointestinal tract, urinary bladder, and bronchioles. Carbachol also decreases heart rate and cardiac output, leading to decreased blood pressure.
実験室実験の利点と制限
Carbachol has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of muscarinic receptors, making it useful for studying the role of acetylcholine in various physiological processes. However, carbachol has a short half-life and can rapidly degrade in solution, which can limit its use in certain experiments. Additionally, carbachol can have off-target effects on other receptors, leading to potential confounding results.
将来の方向性
There are several potential future directions for carbachol research. One potential area of research is the development of more stable analogs of carbachol that can be used in long-term experiments. Another area of research is the investigation of carbachol's effects on other physiological processes, such as inflammation and immune function. Additionally, carbachol could be used as a tool for studying the role of acetylcholine in various disease states, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as carbachol, is a cholinergic agent that has been used in scientific research for various purposes. It has a potent and selective agonist of muscarinic receptors, leading to various physiological effects such as increased gastrointestinal motility and decreased heart rate. While carbachol has several advantages for lab experiments, its short half-life and off-target effects can limit its use in certain experiments. Nonetheless, carbachol remains a valuable tool for studying the role of acetylcholine in various physiological processes.
合成法
Carbachol can be synthesized by reacting 2-chloromethyl-3-pyridine with cyclohexylmethylamine, followed by esterification with dimethyl carbamate. The resulting product is then reacted with ethanedioic acid to form the ethanedioate salt.
科学的研究の応用
Carbachol has been widely used in scientific research as a cholinergic agent. It is commonly used to stimulate muscarinic receptors in various tissues and organs, including the heart, gastrointestinal tract, and urinary bladder. Carbachol has also been used in neuroscience research to study the role of acetylcholine in the central nervous system.
特性
CAS番号 |
169128-43-2 |
|---|---|
製品名 |
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
分子式 |
C18H27N3O6 |
分子量 |
381.4 g/mol |
IUPAC名 |
[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H25N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h7,10-11,13H,4-6,8-9,12H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
WXXRJCGTBLWABY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
その他のCAS番号 |
169128-43-2 |
同義語 |
[2-[(cyclohexyl-methyl-amino)methyl]pyridin-3-yl] N,N-dimethylcarbamat e, oxalic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



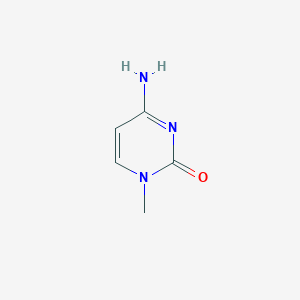
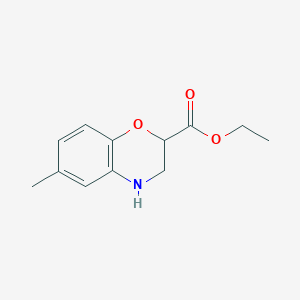
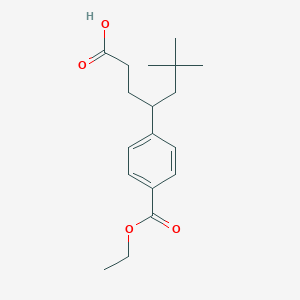
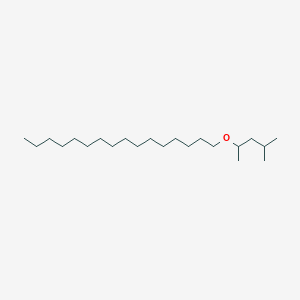

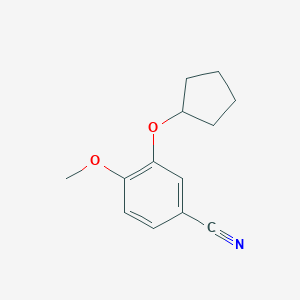
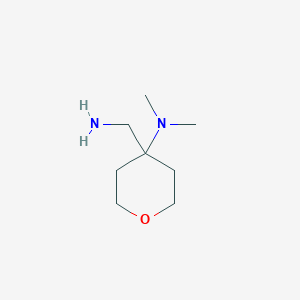

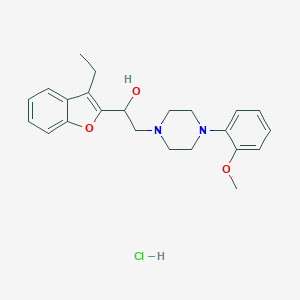
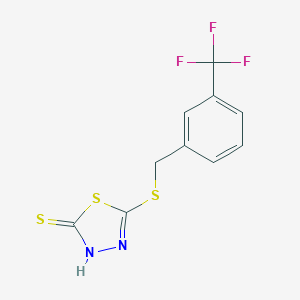

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
